Cas no 2138202-59-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold with a methanesulfonyl substituent. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both carboxylic acid and sulfonyl groups enhances its versatility for further functionalization, enabling applications in the synthesis of targeted small-molecule inhibitors or bioactive derivatives. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other synthetic transformations. The compound is particularly useful in the development of pharmacophores for therapeutic agents, owing to its balanced physicochemical properties and structural rigidity.
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid structure
2138202-59-0 structure
Product name:4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid
CAS No:2138202-59-0
MF:C9H9N3O4S2
Molecular Weight:287.315459012985
CID:6226339
PubChem ID:165472172

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid
    • 2138202-59-0
    • 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
    • EN300-1114832
    • インチ: 1S/C9H9N3O4S2/c1-18(15,16)7-2-10-12(4-7)3-6-5-17-8(11-6)9(13)14/h2,4-5H,3H2,1H3,(H,13,14)
    • InChIKey: DUOMWQRHKXRNMI-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)CC1=CSC(C(=O)O)=N1)(=O)=O

計算された属性

  • 精确分子量: 287.00344812g/mol
  • 同位素质量: 287.00344812g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 422
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 139Ų
  • XLogP3: 0

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1114832-2.5g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1114832-5g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1114832-0.1g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1114832-10.0g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0
10g
$3683.0 2023-06-09
Enamine
EN300-1114832-10g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1114832-1g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1114832-5.0g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0
5g
$2485.0 2023-06-09
Enamine
EN300-1114832-0.25g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1114832-0.05g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1114832-1.0g
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
2138202-59-0
1g
$857.0 2023-06-09

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid 関連文献

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acidに関する追加情報

Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid (CAS No. 2138202-59-0)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid, identified by its CAS number 2138202-59-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole and pyrazole scaffolds, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural integration of a methanesulfonyl group with a pyrazolyl moiety linked to a thiazole core introduces unique pharmacophoric features that make this molecule of considerable interest for drug discovery and development.

The< strong>thiazole moiety, characterized by a sulfur atom in its five-membered ring, is a key structural component found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for medicinal chemists. In contrast, the< strong>pyrazole ring system is known for its role in modulating various biological pathways, including those involved in pain perception, immune response, and metabolic regulation. The presence of both these heterocyclic systems in 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid suggests a multifaceted pharmacological profile that warrants further exploration.

The introduction of the< strong>4-methanesulfonyl group at the 4-position of the pyrazole ring adds another layer of complexity to the compound's interactions with biological targets. This functional group is commonly employed in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. The methanesulfonyl group can participate in hydrogen bonding interactions and may influence the electronic properties of the adjacent aromatic system, thereby modulating the compound's biological activity. Such structural features make 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds that combine multiple pharmacophoric units to achieve synergistic effects. The combination of thiazole and pyrazole moieties in 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid aligns with this trend toward designing complex molecular entities with enhanced biological activity. Preclinical studies have begun to explore the potential of such compounds in modulating key signaling pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The< strong>methanesulfonyl group appears to play a critical role in fine-tuning the pharmacological properties of this molecule by influencing its solubility, bioavailability, and target specificity.

The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies typically involve condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules. The availability of< strong>CAS No. 2138202-59 facilitates access to standardized reference materials for researchers engaged in both academic and industrial settings.

The pharmacological evaluation of 4-(4-methanesulfonyl-1H-pyrazolol)methyl-l,l-thiazole-l-carboxylic acid has revealed several promising activities that warrant further investigation. Initial studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, it has shown potential as an inhibitor of< strong>cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis and inflammation. Additionally, preliminary data indicate that it may interact with other targets such as kinases and transcription factors relevant to cancer biology.

The structural versatility of 4-(4-methanesulfonyl-lH-pyrazol-l-l)-methyl-l,l-thiazole-l-carboxylic acid allows for extensive chemical modifications aimed at optimizing its pharmacological profile. By altering substituents on the thiazole or pyrazole rings, or by introducing additional functional groups, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic behavior. Such modifications are essential steps in the drug discovery process toward identifying lead compounds suitable for further development into clinical candidates.

In conclusion, 4-(4-methanesulfonyl-lH-pyraroll)-methyl-l,l-thiazole-l-carboxyllc acid (CAS No.l 2138202-S9-SO) represents a significant advancement iu thc design o specialized organic compounds with potential therapeutic applications.* Its unique structural features,* including* thc combination o thiazoic ancl pyrazoic moieties linked via* a methauesulfonv group,* endow it with multifaceted pharmaeologica] properties.* Further research is warranted* to fully elucidate its mechanisms o action* ancl explore its therapeutic potential* across various diseases.* As our understanding o molecular interactions continues*to evolve,* compounds likc *this* are poised to play an increasingly important role iu developing next-generation therapeutics.

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